molecular formula C15H19ClN4 B6535930 1-[(4-chlorophenyl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperazine CAS No. 1060215-07-7

1-[(4-chlorophenyl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperazine

Cat. No.: B6535930
CAS No.: 1060215-07-7
M. Wt: 290.79 g/mol
InChI Key: JKKHARXZQHUYIY-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperazine is a piperazine derivative featuring a 4-chlorobenzyl group at the N1 position and a 1-methylimidazole substituent at the N4 position. Its structure combines a lipophilic 4-chlorophenyl group, which enhances membrane permeability, with an imidazole ring capable of hydrogen bonding and metal coordination, making it a versatile scaffold for drug development .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(1-methylimidazol-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4/c1-18-7-6-17-15(18)20-10-8-19(9-11-20)12-13-2-4-14(16)5-3-13/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKHARXZQHUYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperazine typically involves the following steps:

  • Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

  • Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the piperazine core reacts with 4-chlorobenzyl chloride.

  • Attachment of the Imidazole Moiety: The final step involves the reaction of the intermediate with 1-methylimidazole under specific conditions to attach the imidazole group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents onto the piperazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[(4-chlorophenyl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives vary significantly in biological activity based on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Reported Activities Key Differences
1-[(4-Chlorophenyl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperazine - N1: 4-Chlorobenzyl
- N4: 1-Methylimidazole
Antimicrobial, potential CNS receptor modulation (inferred) Simpler imidazole substituent; lacks bulkier aromatic groups (e.g., benzhydryl).
1-[(4-Chlorophenyl)(phenyl)methyl]-4-(1H-imidazol-1-yl)piperazine derivatives - N1: Benzhydryl (4-chlorophenyl-phenylmethyl)
- N4: Imidazole or derivatives
Broad-spectrum antimicrobial (MIC: 3.1–25 µg/mL) Bulky benzhydryl group enhances lipophilicity and antimicrobial potency.
Meclizine (Antihistamine) - N1: Benzhydryl (4-chlorophenyl-phenylmethyl)
- N4: 3-Methylbenzyl
Antiemetic, antihistamine Substitution at N4 (3-methylbenzyl) directs activity toward histamine H1 receptors.
1-(1-Methyl-1H-imidazol-2-yl)piperazine - N4: 1-Methylimidazole
- N1: Unsubstituted
Intermediate in synthesis of bioactive compounds Lack of 4-chlorobenzyl group reduces lipophilicity and target specificity.
Buclizine (Antihistamine) - N1: Benzhydryl (4-chlorophenyl-phenylmethyl)
- N4: 4-tert-Butylbenzyl
Antiemetic, antihistamine Bulky tert-butyl group enhances metabolic stability and CNS penetration.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-chlorobenzyl group in the target compound increases logP compared to unsubstituted imidazole-piperazines, enhancing membrane permeability . However, it is less lipophilic than benzhydryl-containing analogues (e.g., meclizine), which may reduce CNS side effects .
  • Receptor Binding : The 1-methylimidazole group may interact with dopamine or serotonin receptors, similar to substituted piperidines in , which showed D2 receptor affinity. This contrasts with benzhydryl-containing antihistamines (e.g., buclizine) that primarily target H1 receptors .

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